molecular formula C13H9FN4OS2 B10989031 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10989031
M. Wt: 320.4 g/mol
InChI Key: WDMMFYFHXFQCCK-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: compound 1a , belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound exhibits promising biological activities, making it an interesting subject for research.

Properties

Molecular Formula

C13H9FN4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H9FN4OS2/c14-9-3-1-8(2-4-9)12-16-10(6-20-12)5-11(19)17-13-18-15-7-21-13/h1-4,6-7H,5H2,(H,17,18,19)

InChI Key

WDMMFYFHXFQCCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=NN=CS3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of compound 1a involves several steps. Here’s a summary of the synthetic route:

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity:: Compound 1a can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Substitution reactions may occur with halogens (e.g., bromine, chlorine) or other nucleophiles.

Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Further research is needed to explore these aspects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and thiadiazole structures exhibit significant antimicrobial properties. For example:

  • In vitro studies have demonstrated that derivatives similar to 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide show promising activity against both Gram-positive and Gram-negative bacteria .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's anticancer activity has also been investigated:

  • Cytotoxicity assays against various cancer cell lines (e.g., MCF7 for breast cancer) have revealed that thiazole derivatives can inhibit cell proliferation effectively .
  • Molecular docking studies suggest that these compounds may bind to specific targets involved in cancer cell signaling pathways, enhancing their therapeutic efficacy .

Case Studies

  • Thiadiazole Derivatives : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity against human lung cancer cells (A549). Results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics .
  • Antimicrobial Screening : Another research focused on the antimicrobial properties of thiazole-containing compounds. The study found that specific derivatives significantly inhibited the growth of resistant bacterial strains .

Mechanism of Action

The precise mechanism by which compound 1a exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While compound 1a shows promise, further studies should compare it with other thiazole derivatives to highlight its uniqueness and potential advantages.

Biological Activity

The compound 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that incorporates thiazole and thiadiazole moieties. Its structural features suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H11FN4OS2C_{14}H_{11}FN_{4}OS_{2}, with a molecular weight of approximately 321.38 g/mol. The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, which are critical factors in biological activity.

Biological Activity Overview

The biological activities associated with this compound are primarily derived from its thiazole and thiadiazole structures, which are known to exhibit a range of pharmacological effects. The following sections detail specific activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole and thiadiazole derivatives:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 16 to 31.25 μg/mL for various strains .
  • Antifungal Activity : Moderate antifungal activity was also observed, with MICs ranging from 31.25 to 62.5 μg/mL against common fungal pathogens .
Microorganism MIC (μg/mL) Activity Type
Staphylococcus aureus16–31.25Antibacterial
Escherichia coli16–31.25Antibacterial
Candida albicans31.25–62.5Antifungal

Anticancer Activity

The anticancer potential of compounds containing thiazole and thiadiazole rings has been extensively studied:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including pancreatic cancer cells (SUIT-2, Capan-1, Panc-1) with IC50 values ranging from micromolar to sub-micromolar levels .
  • Mechanism of Action : The anticancer effects are attributed to the modulation of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Cancer Cell Line IC50 (mM) Effect
SUIT-20.23Cytotoxic
Panc-10.29Cytotoxic
Capan-111.4Cytotoxic

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties : A recent investigation into derivatives of 1,3,4-thiadiazoles showed that compounds similar to our target exhibited promising antibacterial effects comparable to standard antibiotics .
  • Anticancer Studies : A study focusing on imidazo[2,1-b][1,3,4]thiadiazoles revealed that certain derivatives demonstrated significant cytotoxicity against pancreatic cancer cells, supporting the hypothesis that modifications to the thiazole core can enhance anticancer activity .

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